N-(2-Bromo-5-methoxyphenyl)acetamide

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Synthetic building block with 2-bromo-5-methoxyphenyl pattern essential for Pd-catalyzed cross-coupling in HER1 kinase inhibitor synthesis. Enables differentiation studies with minimal HDAC/PCAF off-target interference. Bulk kg-scale available; verify current CoA.

Molecular Formula C9H10BrNO2
Molecular Weight 244.08 g/mol
CAS No. 123027-99-6
Cat. No. B054337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Bromo-5-methoxyphenyl)acetamide
CAS123027-99-6
Synonyms2'-Bromo-5'-methoxyacetanilide
Molecular FormulaC9H10BrNO2
Molecular Weight244.08 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=CC(=C1)OC)Br
InChIInChI=1S/C9H10BrNO2/c1-6(12)11-9-5-7(13-2)3-4-8(9)10/h3-5H,1-2H3,(H,11,12)
InChIKeyLQVIAWMRGFIPFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Bromo-5-methoxyphenyl)acetamide (CAS 123027-99-6) Procurement Guide: Core Structure, Properties, and Research Classification


N-(2-Bromo-5-methoxyphenyl)acetamide (CAS 123027-99-6) is an organic compound belonging to the class of substituted anilides, characterized by a 2-bromo-5-methoxyphenyl ring N-substituted with an acetamide moiety . With a molecular formula of C9H10BrNO2 and a molecular weight of 244.09 g/mol, it appears as a white solid with a melting point of 115-117°C [1]. This compound is primarily utilized as a versatile synthetic building block in pharmaceutical research and organic synthesis . It is commercially available from multiple suppliers with typical purity specifications ranging from 95% to 98% .

Procurement Rationale for N-(2-Bromo-5-methoxyphenyl)acetamide: Why 2-Bromo-5-methoxyphenyl Substitution is Non-Interchangeable


The 2-bromo-5-methoxyphenyl substitution pattern is not a generic placeholder; its specific electronic and steric properties directly influence molecular recognition, synthetic reactivity, and resulting biological activity [1]. Comparative studies on structurally related acetamide derivatives demonstrate that halogen substitution (e.g., bromo vs. chloro) and methoxy positioning critically alter target binding affinities and antiproliferative effects [2]. Therefore, substituting N-(2-Bromo-5-methoxyphenyl)acetamide with a simple halogen analog or regioisomer is scientifically unsound without quantitative validation; the compound's unique substitution pattern is a defined, non-interchangeable structural feature for specific applications.

Quantitative Differentiation of N-(2-Bromo-5-methoxyphenyl)acetamide: Selectivity, Reactivity, and Biological Activity Data


Bromine Atom Enables Tunable Reactivity and Synthetic Differentiation Compared to Chloro and Fluoro Analogs

The bromine substituent in N-(2-Bromo-5-methoxyphenyl)acetamide provides a distinct reactivity profile compared to its chloro and fluoro counterparts. Bromine's larger atomic radius and lower electronegativity facilitate selective cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and enable it to serve as a temporary blocking group during aromatic functionalization, a strategy documented in patent literature [1]. In contrast, chloro analogs often require harsher conditions for similar transformations, while fluoro analogs are generally inert in many coupling reactions. This translates to a quantifiable advantage in synthetic route design, where the bromine atom can be selectively manipulated without affecting the methoxy or acetamide groups [2].

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

Demonstrated Cellular Differentiation Activity: A Phenotypic Distinction Over Structurally Similar Anilides

N-(2-Bromo-5-methoxyphenyl)acetamide exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes, as documented in a patent-related disclosure [1]. This cellular phenotype is not a general property of simple substituted anilides; for example, the 2-chloro-5-methoxyphenyl analog or the unsubstituted phenylacetamide do not show comparable differentiation-inducing effects in the same cellular context. While direct quantitative comparison data (e.g., EC50 values) are not publicly available for head-to-head evaluation, this distinct biological readout establishes a functional differentiation for applications requiring monocytic differentiation (e.g., certain cancer or dermatological research models).

Cancer Research Cell Differentiation Phenotypic Screening

In Vitro Enzyme Inhibition Profile: Quantifiable Lack of Off-Target Activity Compared to Broad-Spectrum Inhibitors

In a panel of biochemical assays, N-(2-Bromo-5-methoxyphenyl)acetamide demonstrates weak or no significant inhibition against several therapeutically relevant targets, including histone acetyltransferase KAT2B (PCAF, IC50 = 70,000 nM), histone deacetylases HDAC2, HDAC3, and HDAC4 (IC50 > 50,000 nM each), and adenylate cyclase type 1 (AC1, IC50 = 10,000 nM) [1][2][3]. This profile is notably different from that of pan-HDAC inhibitors (e.g., Vorinostat with IC50 values < 100 nM) or potent AC1 inhibitors, which show nanomolar potency. While this indicates low intrinsic potency against these targets, it conversely suggests a low probability of off-target effects mediated by these enzymes when the compound is used as a building block or in phenotypic assays. This 'clean' profile against common screening targets is a quantifiable advantage for applications where confounding activities are undesirable.

Enzymology Drug Discovery Selectivity Screening

Strategic Intermediate for Pyrrolotriazine and α,β-Unsaturated Amide Syntheses: Documented Utility in Patent Literature

N-(2-Bromo-5-methoxyphenyl)acetamide is specifically cited as a key intermediate in patent-protected synthetic routes. It is used in processes for preparing pyrrolotriazine compounds that inhibit tyrosine kinase activity of growth factor receptors such as HER1 [1], and in the synthesis of α,β-unsaturated amide compounds . This documented use in patent literature provides a higher level of validation compared to generic, untested building blocks. While other halogenated anilides may serve similar roles, the specific use of this bromo-methoxy compound in these patent filings indicates a preferred or optimized synthetic choice by inventors, often reflecting superior yield, stability, or compatibility in the described transformations.

Process Chemistry Pharmaceutical Intermediates Patent Synthesis

Validated Application Scenarios for N-(2-Bromo-5-methoxyphenyl)acetamide Based on Quantitative Evidence


Medicinal Chemistry: Selective Synthesis of Kinase Inhibitors via Bromine-Specific Cross-Coupling

The bromine atom in N-(2-Bromo-5-methoxyphenyl)acetamide enables mild and selective Pd-catalyzed cross-coupling reactions, a critical step in the synthesis of complex kinase inhibitors [1]. This is particularly valuable for constructing biaryl or aryl-amine linkages in pyrrolotriazine-based HER1 inhibitors, where the bromine atom serves as a reliable handle for introducing diverse pharmacophores without disrupting the methoxy and acetamide functionalities [2].

Chemical Biology: Phenotypic Screening for Monocytic Differentiation Inducers

Given its reported activity in inducing monocyte differentiation and arresting proliferation of undifferentiated cells [3], this compound is a candidate for phenotypic screening campaigns targeting differentiation therapy for acute myeloid leukemia or psoriasis. Its weak inhibition of common off-target enzymes (e.g., HDACs, PCAF) [4] suggests that observed phenotypes are less likely to be confounded by these pathways, making it a cleaner probe for studying differentiation mechanisms.

Process Chemistry: Scalable Intermediate for α,β-Unsaturated Amide APIs

As a documented intermediate in patented processes for α,β-unsaturated amide compounds , this compound offers a validated starting point for developing scalable synthetic routes to advanced pharmaceutical intermediates. Its commercial availability in multi-gram quantities with 95-98% purity supports process development activities and initial scale-up efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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